![molecular formula C13H14N2O4 B12903120 Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- CAS No. 61449-22-7](/img/structure/B12903120.png)
Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrobenzaldehyde with methoxyethylamine to form an intermediate Schiff base, which is then cyclized with acetic anhydride to yield the isoxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acetic anhydride, often under acidic or basic conditions.
Major Products Formed
Reduction: Formation of 5-(2-Amino-2-(4-nitrophenyl)ethyl)-3-methylisoxazole.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Cyclization: Formation of polycyclic compounds with enhanced stability and potential biological activity.
Scientific Research Applications
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxy-2-(4-aminophenyl)ethyl)-3-methylisoxazole: Similar structure but with an amino group instead of a nitro group.
5-(2-Methoxy-2-(4-chlorophenyl)ethyl)-3-methylisoxazole: Contains a chlorine atom instead of a nitro group.
5-(2-Methoxy-2-(4-methylphenyl)ethyl)-3-methylisoxazole: Features a methyl group in place of the nitro group.
Uniqueness
The presence of the nitro group in 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole imparts unique electronic properties, making it particularly useful in applications requiring electron-withdrawing groups. This distinguishes it from similar compounds with different substituents, which may have varying reactivity and biological activity.
Properties
CAS No. |
61449-22-7 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3 |
InChI Key |
UTURQKAJNJGHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
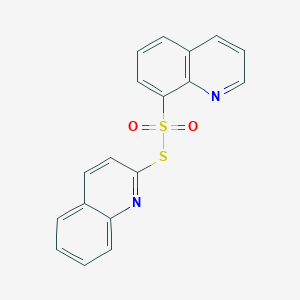
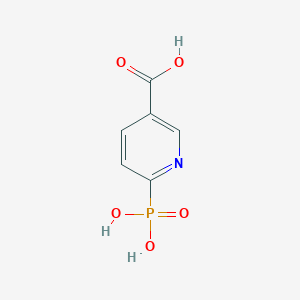


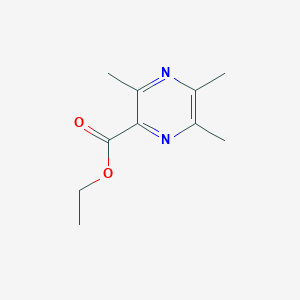
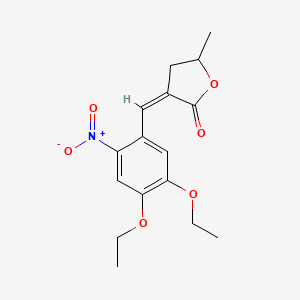
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
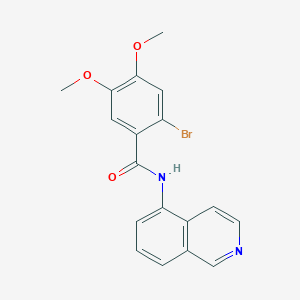

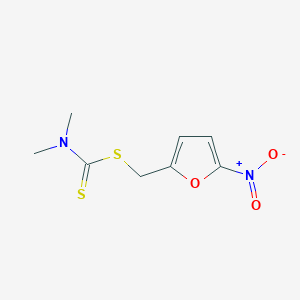
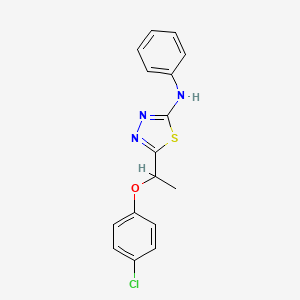
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

